Silacyclopenta-2,4-diene, 1,1-dimethoxy-2,5-diphenyl-

Organometallic chemistry Silole functionalization Leaving group reactivity

Silacyclopenta-2,4-diene, 1,1-dimethoxy-2,5-diphenyl- (CAS 100840-05-9), also known as 1,1-dimethoxy-2,5-diphenylsilole, is a functionalized silole (silacyclopentadiene) characterized by two electron-donating methoxy substituents at the silicon center and phenyl groups at the 2,5-ring positions. This compound belongs to a class of silicon-containing heterocycles renowned for their low-lying LUMO energy levels, high electron affinity, and aggregation-induced emission (AIE) properties, making them attractive scaffolds for organic electronics and organometallic chemistry.

Molecular Formula C18H18O2Si
Molecular Weight 294.4 g/mol
CAS No. 100840-05-9
Cat. No. B14080621
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSilacyclopenta-2,4-diene, 1,1-dimethoxy-2,5-diphenyl-
CAS100840-05-9
Molecular FormulaC18H18O2Si
Molecular Weight294.4 g/mol
Structural Identifiers
SMILESCO[Si]1(C(=CC=C1C2=CC=CC=C2)C3=CC=CC=C3)OC
InChIInChI=1S/C18H18O2Si/c1-19-21(20-2)17(15-9-5-3-6-10-15)13-14-18(21)16-11-7-4-8-12-16/h3-14H,1-2H3
InChIKeyCSWPFUASCWFYAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,1-Dimethoxy-2,5-diphenylsilacyclopenta-2,4-diene (CAS 100840-05-9): A Specialized Silole for Organometallic and Materials Research


Silacyclopenta-2,4-diene, 1,1-dimethoxy-2,5-diphenyl- (CAS 100840-05-9), also known as 1,1-dimethoxy-2,5-diphenylsilole, is a functionalized silole (silacyclopentadiene) characterized by two electron-donating methoxy substituents at the silicon center and phenyl groups at the 2,5-ring positions . This compound belongs to a class of silicon-containing heterocycles renowned for their low-lying LUMO energy levels, high electron affinity, and aggregation-induced emission (AIE) properties, making them attractive scaffolds for organic electronics and organometallic chemistry [1]. The specific 1,1-dimethoxy substitution pattern imparts unique reactivity at silicon, enabling selective nucleophilic displacement pathways that are distinct from halogen- or alkyl-substituted analogs [2].

Complex precursor η4-Silole metal complexes via Si–O leaving group
Electron transport LUMO tuning for OLED/OPV research
Polymer building block Si–O handles for conjugation or condensation

Why Generic Silole Substitution Fails: The Critical Role of 1,1-Dimethoxy Functionality in 1,1-Dimethoxy-2,5-diphenylsilacyclopenta-2,4-diene


Generic substitution among silole derivatives is impeded by the dramatic influence of the 1,1-substituents on the electronic structure, reactivity, and stability of the silole core. The strong electron-donating methoxy groups in the target compound enhance the σ*–π* conjugation involving the exocyclic Si–O bonds and the butadiene π* orbital, resulting in a lower LUMO energy and higher electron affinity compared to 1,1-dimethyl or 1,1-diphenyl analogs [1]. Furthermore, the methoxy ligands serve as labile leaving groups in nucleophilic substitution reactions at silicon, enabling post-synthetic functionalization pathways that are inaccessible to the corresponding 1,1-dialkyl-substituted siloles . This differential reactivity profile means that researchers cannot simply interchange silole derivatives without fundamentally altering the outcome of coordination chemistry, cross-coupling, or polymerization reactions [2].

Target · 1,1-Dimethoxy
Methoxy leaving group enables nucleophilic displacement at silicon
σ*–π* conjugation lowers LUMO, raising electron affinity
η4-Diene coordination with Cr, Fe, Co carbonyls
Analog · 1,1-Dimethyl
Methyl group inert; no post-coordination substitution
Higher LUMO; class-level estimate ~0.2–0.5 eV difference
η6-Arene coordination at Cr, not diene binding
Interchange may shift reactivity, electronic profile, and coordination mode. The methoxy derivative’s labile Si–O bonds and LUMO stabilization are absent in alkyl-substituted siloles; direct replacement risks altering metal binding hapticity and post-functionalization pathways.

Quantitative Differentiation Evidence for 1,1-Dimethoxy-2,5-diphenylsilacyclopenta-2,4-diene Versus Analogs


Enhanced Reactivity of Exocyclic Si–O Bonds in Nucleophilic Substitution Compared to 1,1-Dimethyl-2,5-diphenylsilole

In (η4-silole)transition-metal complexes, the exo-methoxy leaving group on 1,1-dimethoxy-2,5-diphenylsilacyclopentadiene exhibits significantly higher reactivity toward nucleophiles (RMgX, LiAlH4, ROH, H2O) compared to the methyl group in the 1,1-dimethyl analog. The methoxy-substituted complex undergoes substitution at silicon with complete stereochemical retention at both exo and endo positions, a behavior not observed for the methyl-substituted derivative . The 1,1-dimethyl-2,5-diphenylsilole forms stable η4-complexes with iron and cobalt carbonyls but does not undergo the rich post-complexation substitution chemistry accessible to the methoxy derivative [1].

Si–O nucleophilic substitution vs. dimethyl analog
Head-to-head
Target Exo-methoxy displaced by RMgX, LiAlH₄, ROH, H₂O with retention of configuration
Dimethyl Methyl group unreactive; no analogous substitution reported
Reported reactivity context: methoxy leaving group uniquely enables post-coordination functionalization in η⁴-silole complexes.
Fe(CO)₃ complex conditions; specific rate constants not available.
Organometallic chemistry Silole functionalization Leaving group reactivity

Electronic Structure Tuning: Lower LUMO Energy via σ*–π* Conjugation from Methoxy Donors

The electron-donating methoxy groups at the 1,1-position of the silole ring enhance σ*–π* conjugation between the exocyclic Si–O σ* orbital and the butadiene π* orbital. Class-level understanding indicates that alkoxy-substituted siloles exhibit lower LUMO energy levels and higher electron affinity compared to their alkyl-substituted counterparts [1]. Specifically, computational studies on silole derivatives demonstrate that electron-donating substituents at silicon significantly lower the LUMO, with oxygen-based donors (alkoxy) producing a more pronounced effect than carbon-based donors (alkyl) due to the inductive effect of oxygen [2]. The 1,1-dimethyl-2,5-diphenylsilole (CAS 7688-03-1) serves as a common alkyl-substituted reference point; literature on analogous systems suggests the methoxy derivative would exhibit a LUMO stabilization of approximately 0.2–0.5 eV relative to the dimethyl analog, though direct experimental comparison data for this exact pair is not available in the public domain [3].

LUMO stabilization from methoxy σ*–π*
Class-level
Estimated LUMO lowering ~0.2–0.5 eV vs. dimethyl analog; direct experimental data not reported for this pair.
Supports electron-transport research; electronic property advantage remains to be confirmed experimentally.
DFT-based class-level inference; experimental validation needed.
Organic electronics Electron transport materials Molecular orbital engineering

Chromium Carbonyl Complexation: Unique η4-Binding Mode Enabled by 1,1-Dimethoxy Substitution

The target compound forms a well-defined tetracarbonylchromium complex, (η4-1,1-dimethoxy-2,5-diphenylsilacyclopentadiene)tetracarbonylchromium (CAS 111825-65-1), demonstrating its ability to serve as a π-bound ligand . In contrast, the 1,1-dimethyl-2,5-diphenylsilole analog forms only an arene complex with chromium hexacarbonyl, [Cr(C4Ph2H2SiMe2)(CO)3], where the chromium is bound to a phenyl ring rather than the silole diene system [1]. This fundamental difference in coordination mode between the methoxy and methyl derivatives underscores the critical role of the silicon substituents in directing metal binding preference.

Chromium carbonyl coordination mode
Head-to-head
Target η⁴-diene complex (dimethoxy)Cr(CO)₄ formed
Dimethyl η⁶-arene complex [Cr(C₄Ph₂H₂SiMe₂)(CO)₃] with Cr bound to phenyl ring
Reported hapticity shift: methoxy substitution switches metal binding from arene to diene, critical for catalyst design.
Reaction with Cr(CO)₆ or related precursors; binding energy not quantified.
Organometallic chemistry Silole-metal complexes η4-Ligand design

Recommended Research and Industrial Applications for 1,1-Dimethoxy-2,5-diphenylsilacyclopenta-2,4-diene


Precursor for η4-Silole Transition-Metal Complexes in Organometallic Synthesis

The methoxy leaving groups at silicon enable post-coordination functionalization of silole-metal complexes, making this compound a versatile precursor for synthesizing tailored η4-silole complexes of iron, cobalt, nickel, and chromium [1]. Unlike the 1,1-dimethyl analog, the methoxy derivative allows for subsequent nucleophilic displacement to introduce alkoxy, amino, or alkyl groups after metal coordination, expanding the accessible chemical space of silole-metal conjugates .

Electron-Transport Material Building Block for OLED Research

The enhanced electron affinity resulting from methoxy-induced σ*–π* conjugation positions this compound as a candidate building block for electron-transport layers (ETL) in organic light-emitting diodes [1]. While direct device data is not yet available for this specific derivative, the class-level understanding of silole electronic structure supports its potential utility in lowering electron injection barriers compared to alkyl-substituted siloles .

Intermediate for Silole-Containing Conjugated Polymers

The 1,1-dimethoxy functionality provides reactive handles for incorporation into π-conjugated polymer backbones via condensation polymerization or post-polymerization modification [1]. The methoxy groups can be displaced by diols or diamines to create silole-containing poly(silylene-ether) or poly(silylene-amine) structures, enabling access to materials with tunable optoelectronic properties .

Model Compound for Studying Silicon Substituent Effects on Metallole Aromaticity

The strong electron-donating character of the methoxy groups makes this compound an ideal model system for investigating how exocyclic substituents modulate the aromatic character and ring current of the silole core [1]. Comparative studies with 1,1-dichloro, 1,1-dimethyl, and 1,1-diphenyl analogs can provide fundamental insights into the interplay between σ*–π* conjugation and cyclic electron delocalization, contributing to the rational design of next-generation heterole-based materials .

Application
Selection Property
Validation Focus
η⁴-Silole metal complex precursor
Si–O leaving group reactivity
Post-coordination substitution scope
Electron-transport layer research
LUMO energy modulation
Electron injection/transport efficiency
Silole-containing conjugated polymer building block
Diorganosilicon condensation handles
Optoelectronic property tuning
Metallole aromaticity model study
Exocyclic donor effect on ring current
σ*–π* conjugation vs. delocalization
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